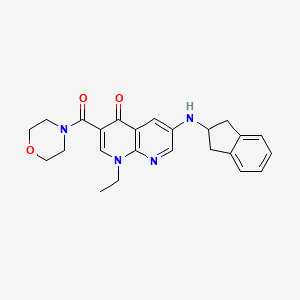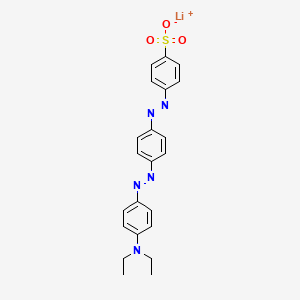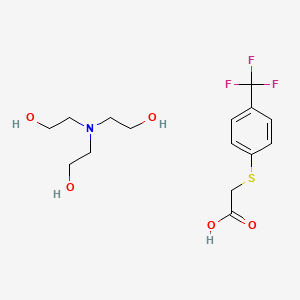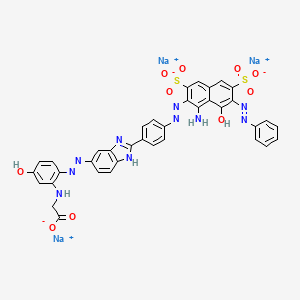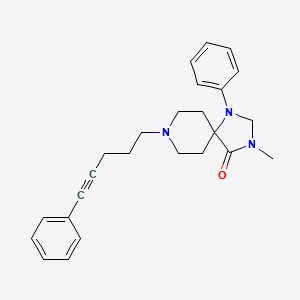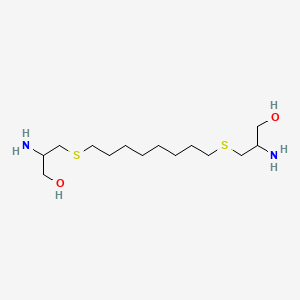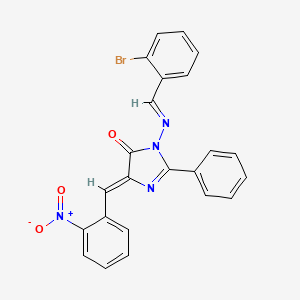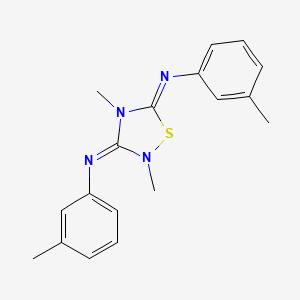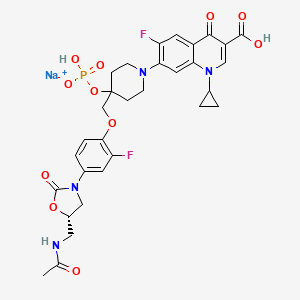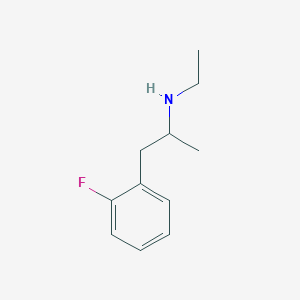
Ortho-fluoroethamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ortho-fluoroethamphetamine is a synthetic stimulant belonging to the amphetamine class. It is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This compound is known for its psychoactive properties and has been studied for its effects on the central nervous system. It acts as a releasing agent for monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoroethamphetamine typically involves the introduction of a fluorine atom into the phenyl ring of ethamphetamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the ortho position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: Ortho-fluoroethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ortho-fluoroacetophenone or ortho-fluorobenzoic acid.
Reduction: Formation of ortho-fluoroethanol or ortho-fluoroethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ortho-fluoroethamphetamine has been studied extensively in various fields:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of amphetamines.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic toxicology.
Mecanismo De Acción
Ortho-fluoroethamphetamine exerts its effects by acting as a releasing agent for monoamine neurotransmitters. It increases the release of norepinephrine, dopamine, and serotonin from presynaptic neurons into the synaptic cleft. This leads to enhanced stimulation of postsynaptic receptors, resulting in increased alertness, euphoria, and other psychoactive effects. The compound’s mechanism involves interaction with vesicular monoamine transporters and inhibition of monoamine oxidase enzymes.
Comparación Con Compuestos Similares
- 2-Fluoroamphetamine
- 3-Fluoroamphetamine
- 4-Fluoroamphetamine
- 2-Fluoromethamphetamine
- 3-Fluoromethamphetamine
- 4-Fluoromethamphetamine
Comparison: Ortho-fluoroethamphetamine is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s pharmacological properties, including its potency, selectivity for neurotransmitter release, and metabolic stability. Compared to its meta and para isomers, this compound may exhibit different binding affinities and efficacy in releasing monoamines, making it a distinct compound in the amphetamine class.
Propiedades
Número CAS |
3823-29-8 |
|---|---|
Fórmula molecular |
C11H16FN |
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
N-ethyl-1-(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Clave InChI |
NIWYLNFSJJLYHU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


